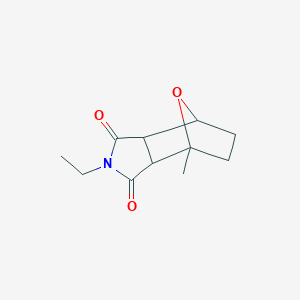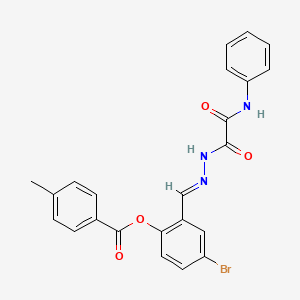
Ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le β-cyano-2,3-diméthyl-α-hydroxycinnamate d'éthyle est un composé chimique de formule moléculaire C14H15NO3 et de masse molaire 245,281 g/mol . Ce composé appartient à la famille des cinnamates, connue pour ses applications diverses dans des domaines tels que la pharmaceutique, la cosmétique et la synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du β-cyano-2,3-diméthyl-α-hydroxycinnamate d'éthyle implique généralement la réaction de l'acétoacétate d'éthyle avec des réactifs appropriés dans des conditions contrôlées. Une méthode courante comprend l'utilisation d'une réaction de condensation catalysée par une base, suivie d'étapes de cyanation et d'hydroxylation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions en lots à grande échelle utilisant des voies de synthèse similaires, mais optimisées pour des rendements et une pureté plus élevés. Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont soigneusement contrôlées pour garantir une qualité de produit constante .
Analyse Des Réactions Chimiques
Types de réactions
Le β-cyano-2,3-diméthyl-α-hydroxycinnamate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent impliquer des réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium, peroxyde d'hydrogène.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Méthylate de sodium, autres nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Applications de recherche scientifique
Le β-cyano-2,3-diméthyl-α-hydroxycinnamate d'éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire en synthèse organique et comme élément de base pour des molécules plus complexes.
Biologie : Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Mécanisme d'action
Le mécanisme d'action du β-cyano-2,3-diméthyl-α-hydroxycinnamate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, ses propriétés antioxydantes peuvent être attribuées à sa capacité à piéger les radicaux libres et à inhiber le stress oxydatif. Le composé peut également interagir avec les enzymes et les récepteurs, modulant leur activité et conduisant à divers effets biologiques .
Applications De Recherche Scientifique
Ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
β-cyano-α-hydroxycinnamate de butyle : Structure similaire mais avec un groupe butyle au lieu d'un groupe éthyle.
β-cyano-α-hydroxycinnamate d'isopropyle : Contient un groupe isopropyle.
β-cyano-α-hydroxycinnamate de méthyle : Comprend un groupe méthyle.
β-cyano-α-hydroxycinnamate de propyle : Possède un groupe propyle.
Unicité
Le β-cyano-2,3-diméthyl-α-hydroxycinnamate d'éthyle est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité et son activité biologique. La présence à la fois de groupes cyano et hydroxy, ainsi que de l'ester éthylique, confère un ensemble distinct de propriétés chimiques qui peuvent être exploitées dans diverses applications .
Propriétés
Numéro CAS |
107517-60-2 |
|---|---|
Formule moléculaire |
C14H15NO3 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
ethyl 3-cyano-3-(2,3-dimethylphenyl)-2-hydroxyprop-2-enoate |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)13(16)12(8-15)11-7-5-6-9(2)10(11)3/h5-7,16H,4H2,1-3H3 |
Clé InChI |
MBIXFPRWTFYWGK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C#N)C1=CC=CC(=C1C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11955017.png)












